3-Ethyl-6-iodoquinazolin-4(3H)-one
Overview
Description
3-Ethyl-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom and an ethyl group in the quinazolinone structure may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a quinazolinone precursor, such as 4(3H)-quinazolinone.
Ethylation: The ethyl group can be introduced at the 3-position using ethylating agents such as ethyl iodide (C2H5I) or diethyl sulfate (C4H10O4S) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinazolinone ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield 3-Ethyl-6-azidoquinazolin-4(3H)-one.
Scientific Research Applications
3-Ethyl-6-iodoquinazolin-4(3H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-iodoquinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Ethylquinazolin-4(3H)-one: Lacks the iodine atom, which may result in different chemical and biological properties.
6-Iodoquinazolin-4(3H)-one: Lacks the ethyl group, potentially affecting its reactivity and biological activity.
3-Methyl-6-iodoquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group, which may influence its properties.
Uniqueness
3-Ethyl-6-iodoquinazolin-4(3H)-one is unique due to the presence of both an ethyl group and an iodine atom, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-ethyl-6-iodoquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQBVLJKDNFGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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